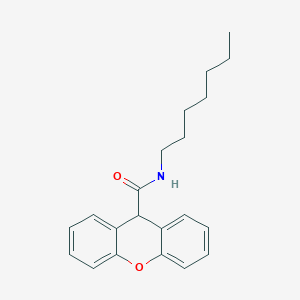
N-heptyl-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-heptyl-9H-xanthene-9-carboxamide: is an organic compound with the molecular formula C21H25NO2. It belongs to the class of xanthene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a xanthene core structure substituted with a heptyl group and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the xanthene derivative with heptylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-heptyl-9H-xanthene-9-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted xanthene derivatives.
Scientific Research Applications
Chemistry
N-heptyl-9H-xanthene-9-carboxamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is useful in imaging and tracking biological processes at the cellular level.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require stable and vibrant colors.
Mechanism of Action
The mechanism of action of N-heptyl-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, its fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful for imaging and diagnostic purposes. The carboxamide group can interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-octyl-9H-xanthene-9-carboxamide: Similar structure with an octyl group instead of a heptyl group.
N-hexyl-9H-xanthene-9-carboxamide: Similar structure with a hexyl group instead of a heptyl group.
9H-xanthene-9-carboxamide: Lacks the heptyl group, providing a simpler structure for comparison.
Uniqueness
N-heptyl-9H-xanthene-9-carboxamide is unique due to its specific heptyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it distinct from other xanthene derivatives and valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H25NO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-heptyl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H25NO2/c1-2-3-4-5-10-15-22-21(23)20-16-11-6-8-13-18(16)24-19-14-9-7-12-17(19)20/h6-9,11-14,20H,2-5,10,15H2,1H3,(H,22,23) |
InChI Key |
UEEOABDGUAGHAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dinitro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B11024423.png)
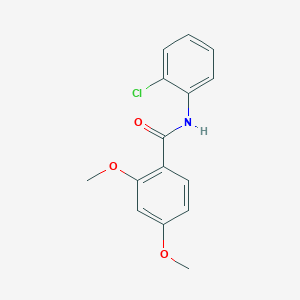
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11024431.png)
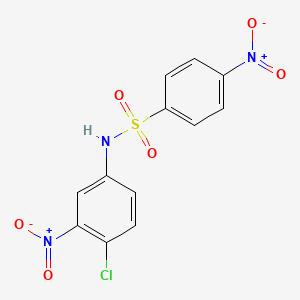
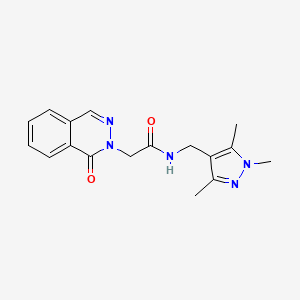
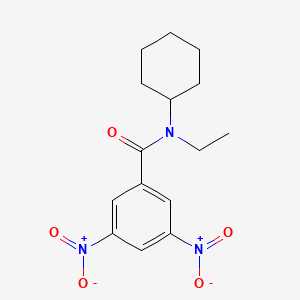
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11024448.png)
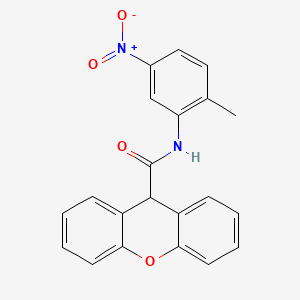
![Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11024461.png)
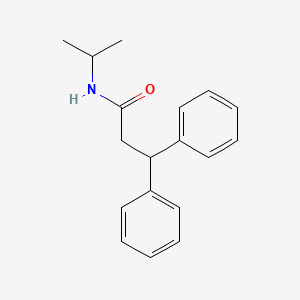
![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide](/img/structure/B11024478.png)
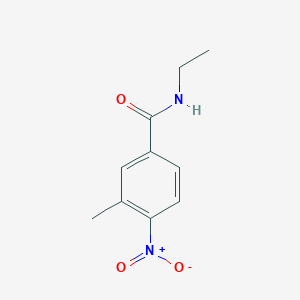
![3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11024481.png)
